(2E)-2-[(methylsulfonyl)imino]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1,3-benzothiazole-6-carboxamide
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Overview
Description
(2E)-2-[(methylsulfonyl)imino]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1,3-benzothiazole-6-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzothiazole ring, a thiadiazole ring, and a methylsulfonyl group
Preparation Methods
The synthesis of (2E)-2-[(methylsulfonyl)imino]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1,3-benzothiazole-6-carboxamide involves several steps. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with carbon disulfide in the presence of a base.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone.
Coupling of the Rings: The benzothiazole and thiadiazole rings are then coupled together using a suitable coupling agent.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced through a sulfonation reaction using methylsulfonyl chloride.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
(2E)-2-[(methylsulfonyl)imino]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the imino group, converting it to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole and thiadiazole rings, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(2E)-2-[(methylsulfonyl)imino]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1,3-benzothiazole-6-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-2-[(methylsulfonyl)imino]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1,3-benzothiazole-6-carboxamide involves its interaction with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity and function. The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used.
Comparison with Similar Compounds
(2E)-2-[(methylsulfonyl)imino]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1,3-benzothiazole-6-carboxamide can be compared with other similar compounds, such as:
(2E)-{[4-(dimethylamino)phenyl]imino}(phenyl)ethanenitrile: This compound has a similar imino group but differs in the structure of the aromatic rings and the presence of a nitrile group.
Sulfone-substituted thiophene imino dyes: These compounds have similar sulfone and imino groups but differ in the structure of the aromatic rings.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C12H11N5O3S3 |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-(methanesulfonamido)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C12H11N5O3S3/c1-6-15-16-11(21-6)14-10(18)7-3-4-8-9(5-7)22-12(13-8)17-23(2,19)20/h3-5H,1-2H3,(H,13,17)(H,14,16,18) |
InChI Key |
JUMJSTBLSBTHFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)N=C(S3)NS(=O)(=O)C |
Origin of Product |
United States |
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